molecular formula C13H18ClNO B7872817 2-Chloro-4-[(cyclohexylamino)methyl]phenol

2-Chloro-4-[(cyclohexylamino)methyl]phenol

Cat. No.: B7872817
M. Wt: 239.74 g/mol
InChI Key: HGIMLQKHXQSKOZ-UHFFFAOYSA-N
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Description

2-Chloro-4-[(cyclohexylamino)methyl]phenol is a chemical compound with the molecular formula C13H18ClNO and a molecular weight of 239.74 g/mol . It is primarily used for research purposes and is not intended for human use . This compound is characterized by the presence of a chloro group, a phenol group, and a cyclohexylamino group, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

2-chloro-4-[(cyclohexylamino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c14-12-8-10(6-7-13(12)16)9-15-11-4-2-1-3-5-11/h6-8,11,15-16H,1-5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGIMLQKHXQSKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CC(=C(C=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Chloro-4-[(cyclohexylamino)methyl]phenol can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-formylphenol with cyclohexylamine under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-Chloro-4-[(cyclohexylamino)methyl]phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. For example, the reaction with an amine can form an amine derivative.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while substitution of the chloro group with an amine may yield an amine derivative.

Scientific Research Applications

2-Chloro-4-[(cyclohexylamino)methyl]phenol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in biochemical assays to study enzyme activity or protein-ligand interactions. Its phenol group can interact with biological molecules, providing insights into biochemical pathways.

    Medicine: Although not intended for human use, the compound can be used in preclinical studies to investigate potential therapeutic targets or drug candidates. Its interactions with biological targets can provide valuable information for drug discovery.

    Industry: The compound can be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-4-[(cyclohexylamino)methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the chloro group can participate in nucleophilic substitution reactions. The cyclohexylamino group can interact with hydrophobic regions of proteins or other biomolecules, influencing their activity or stability.

The compound’s effects are mediated through its ability to modify the structure and function of target molecules. For example, it may inhibit enzyme activity by binding to the active site or alter protein-protein interactions by modifying the conformation of the target protein.

Comparison with Similar Compounds

2-Chloro-4-[(cyclohexylamino)methyl]phenol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which provide a balance of reactivity and hydrophobicity, making it suitable for a wide range of applications.

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